While the provided abstracts do not detail the synthesis of Iguratimod, they suggest the use of recombinant human CYP450s yeast cells for generating its metabolites []. This approach implies a complex multi-step synthesis involving the construction of the core chromenone scaffold followed by the installation of the formylamino, phenoxy, and methanesulfonamide substituents.
The core structure of Iguratimod consists of a chromenone ring system substituted with a phenoxy group at the 6-position, a methanesulfonamide group at the 7-position, and a formylamino group at the 3-position []. This specific arrangement of functional groups likely contributes to its biological activity.
Iguratimod exerts its anti-rheumatic effects by suppressing the production of pro-inflammatory cytokines like IL-6, IL-8, and MCP-1 []. This suppression is achieved by interfering with the TNF-alpha-induced translocation of NF-kappaB from the cytoplasm to the nucleus, effectively inhibiting NF-kappaB activation and downstream cytokine transcription [].
The primary application of Iguratimod and its derivatives, as explored in the provided research, is in treating inflammatory diseases like rheumatoid arthritis [, ]. The research highlights its ability to inhibit the production of pro-inflammatory cytokines and potentially modulate the activity of fibroblast-like synoviocytes (FLS) in the synovium [, ].
CAS No.: 228113-66-4
CAS No.: 4260-20-2
CAS No.: 103-12-8
CAS No.: 10028-14-5
CAS No.: 13538-21-1
CAS No.: 720-00-3